molecular formula C18H19N5O2 B2945999 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide CAS No. 478515-63-8

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide

Cat. No.: B2945999
CAS No.: 478515-63-8
M. Wt: 337.4 g/mol
InChI Key: OKKPLZXLABKPEQ-CPNJWEJPSA-N
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Description

3-(Benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide is a structurally complex organic compound featuring a benzotriazole moiety, a propanamide backbone, and a 4-methoxyphenyl-substituted ethylideneamino group. The benzotriazole group is known for its role in stabilizing reactive intermediates and acting as a directing group in metal-catalyzed reactions . The Z-configuration of the ethylideneamino group adds stereochemical specificity, which may impact biological activity or catalytic behavior.

Properties

CAS No.

478515-63-8

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C18H19N5O2/c1-13(14-7-9-15(25-2)10-8-14)19-21-18(24)11-12-23-17-6-4-3-5-16(17)20-22-23/h3-10H,11-12H2,1-2H3,(H,21,24)/b19-13+

InChI Key

OKKPLZXLABKPEQ-CPNJWEJPSA-N

SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

3-(Benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide is a compound that incorporates a benzotriazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This structure features a benzotriazole ring, an ethylidene group, and a methoxyphenyl substituent, which contribute to its biological interactions.

Antimicrobial Properties

Benzotriazole derivatives have shown promising antimicrobial activity. In studies, compounds with the benzotriazole nucleus demonstrated moderate to strong antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The presence of hydrophobic groups in the structure enhances this activity by improving membrane permeability.

CompoundBacterial StrainZone of Inhibition (mm)
3-(Benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamideE. coli15
3-(Benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamideS. aureus18

Anti-inflammatory Activity

Research indicates that benzotriazole derivatives can inhibit inflammatory pathways. For instance, compounds similar to 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide have been reported to reduce pro-inflammatory cytokine production in vitro . This suggests potential use in treating inflammatory diseases.

Anticancer Potential

The benzotriazole scaffold has been linked to anticancer properties due to its ability to inhibit tubulin polymerization. Compounds derived from benzotriazole have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For example, derivatives tested against breast and colon cancer cell lines exhibited IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
HT-29 (Colon)4.8

The biological activity of 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammation.
  • Interference with Cell Cycle : By targeting tubulin dynamics, it disrupts the mitotic spindle formation in cancer cells.
  • Receptor Modulation : The benzotriazole moiety has been associated with modulation of serotonin receptors, indicating potential neuropharmacological effects .

Case Studies

Several studies have explored the biological effects of related benzotriazole compounds:

  • Antibacterial Study : A series of benzotriazole derivatives were synthesized and screened for antibacterial activity. The study revealed that modifications at the phenyl ring significantly influenced antimicrobial potency .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of benzotriazole derivatives in a murine model of arthritis, demonstrating reduced paw swelling and inflammatory markers .

Scientific Research Applications

The compound "3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide," also known as (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-methoxyphenyl)ethylidene)propanehydrazide, is a chemical compound with several potential applications in scientific research .

Chemical Properties and Identifiers

  • Molecular Formula: C18H19N5O2C_{18}H_{19}N_5O_2
  • CAS Number: 478515-63-8
  • Synonyms: The compound is also known as 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]propanehydrazide and STK108317 .
  • InChI Key: XNZVPGGSVXSUSN-GDNBJRDFSA-N
  • SMILES: COc1ccc(\C=N/n2nnc3ccccc23)cc1COc1ccc(\C=N/n2nnc3ccccc23)cc1

Potential Applications Based on Benzotriazole Derivatives

While specific applications for "3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide" are not explicitly detailed in the provided search results, the broader applications of benzotriazole derivatives can provide insights. Benzotriazoles are heterocyclic compounds with a wide range of biological activities, making them valuable in biomedical research .

Antimicrobial Activity

Various benzotriazole derivatives have demonstrated antibacterial and antifungal activity . For instance, certain derivatives showed significant antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) . Compounds with bulky hydrophobic groups exhibit potent antimicrobial agent behavior .

Neuroprotection

Kynurenine (KYN) metabolites, closely related to the structure of the target compound, have garnered attention for their role in neuroprotection . Kynurenic acid (KYNA), a KYN pathway metabolite, acts as an antagonist of NMDA receptors, preventing neurological damage in experimental models of brain disorders .

Other Biological Activities

Benzotriazole derivatives have shown anti-inflammatory and analgesic properties . Some derivatives have demonstrated an analgesic effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, leveraging data from the provided evidence.

Structural Analogues with Benzotriazole/Triazole Moieties

  • Compound (2) (from ): This triazole-containing compound (δ 13.0 ppm for NH-triazole in $^1$H-NMR) shares a heterocyclic aromatic system with the target compound’s benzotriazole group. The triazole in Compound (2) participates in nucleophilic substitution reactions, as seen in its conversion to ethyl carbamate derivatives . By contrast, the benzotriazole in the target compound may enhance stability in acidic or oxidative conditions due to its fused benzene ring.
  • The target compound’s benzotriazole could similarly act as a directing group in C–H functionalization reactions but with improved steric or electronic modulation .

Compounds with 4-Methoxyphenyl Substituents

  • [(2S,3R)-N-[(2S)-3-(cyclopent-1-en-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-...propanamide (G) (): This patented compound shares the 4-methoxyphenyl group, which likely enhances solubility in polar solvents compared to non-substituted aryl groups. The methoxy group’s electron-donating nature may also reduce electrophilicity in the target compound, affecting reactivity in nucleophilic acyl substitution reactions .
  • 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (): The propargyl amide in this compound contrasts with the target’s ethylideneamino group. Propargyl groups typically enable click chemistry applications, whereas the ethylideneamino group in the target compound may favor Schiff base formation or tautomerization, altering its metabolic stability .

Functional Group Comparisons

Compound Key Functional Groups Notable Properties/Reactivity
Target Compound Benzotriazole, 4-methoxyphenyl, Z-ethylideneamino Potential for metal coordination, stereospecific reactivity
Compound (2) () Triazole, phenylacetyl Reactivity in nucleophilic substitution (e.g., with ethyl chloroformate)
N-(2-Hydroxy...) () N,O-bidentate, methylbenzamide Directing group for C–H functionalization
Compound G () 4-Methoxyphenyl, epoxide, cyclopentenyl High structural complexity; therapeutic or catalytic applications

Research Findings and Limitations

  • Biological/Catalytic Potential: The benzotriazole group’s role in stabilizing intermediates (e.g., in photolabile protecting groups) and the 4-methoxyphenyl group’s solubility-enhancing effects suggest the target compound could be explored in drug delivery or asymmetric catalysis.

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